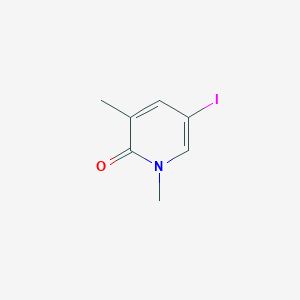

5-Iodo-1,3-dimethyl-1H-pyridin-2-one

Description

5-Iodo-1,3-dimethyl-1H-pyridin-2-one is a halogenated pyridone derivative featuring a 2-pyridone core substituted with methyl groups at the 1- and 3-positions and an iodine atom at the 5-position. The compound’s structure combines the electron-withdrawing effects of the ketone group with the steric and electronic contributions of the methyl and iodine substituents.

Synthetic routes likely involve iodination of a pre-functionalized pyridone precursor. For example, nucleophilic substitution or metal-catalyzed halogenation (e.g., using KI/CuI systems) could introduce iodine at the 5-position. Spectral characterization of analogous compounds, such as IR absorption near 1620 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (δ 6.6–8.6 ppm), suggests similar analytical profiles for this compound.

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

5-iodo-1,3-dimethylpyridin-2-one |

InChI |

InChI=1S/C7H8INO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3 |

InChI Key |

XGPIOQVLVXVJDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Iodo-1,3-dimethyl-1H-pyridin-2-one serves as a pivotal building block for synthesizing pharmaceutical compounds with promising therapeutic properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that modifications of the pyridine ring can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer progression has been documented. The nitro group can undergo bioreduction to form reactive intermediates that inhibit enzyme activity, which is crucial in cancer therapeutics .

Case Study: Hepatitis C Treatment

A notable application is in the development of NS5B inhibitors for treating hepatitis C virus infections. The compound has shown potential in modulating viral replication pathways, presenting a novel approach to combat this widespread infection .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

| Application | Details |

|---|---|

| Organic Semiconductors | Used as a precursor for synthesizing conductive polymers. |

| LEDs | Enhances light emission efficiency due to its electronic structure. |

Chemical Biology

This compound is employed in studying enzyme mechanisms and biological pathways involving pyridine derivatives. The compound's reactivity allows it to serve as a probe for investigating various biochemical interactions.

Industrial Chemistry

In industrial applications, this compound acts as an intermediate in synthesizing agrochemicals and specialty chemicals. Its versatility allows for the creation of various functionalized products that are essential in agriculture and chemical manufacturing.

| Industry | Application |

|---|---|

| Agrochemicals | Intermediate for herbicides and pesticides. |

| Specialty Chemicals | Building block for fine chemicals used in synthesis. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares 5-Iodo-1,3-dimethyl-1H-pyridin-2-one with related pyridine/pyridone derivatives:

Key Observations :

- Electronic Effects: The 2-pyridone core in the target compound introduces a strong electron-withdrawing ketone group, enhancing iodine’s leaving-group ability compared to non-ketone analogs (e.g., 3-Iodo-2-methoxy-5-methylpyridine).

- Steric Considerations : The 1,3-dimethyl groups in the target compound may hinder electrophilic substitution at adjacent positions, contrasting with less hindered analogs like 5-Iodo-2-isopropoxy-pyridine.

- Halogen Diversity : Bromo-iodo dual-substituted derivatives (e.g., 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one) offer orthogonal reactivity for sequential functionalization.

Preparation Methods

Alkylation Mechanism and Optimization

In a Schlenk tube, 3-methyl-2-pyridone undergoes deprotonation at the N1 position using KOt-Bu in 1,4-dioxane at 100°C for 2 hours. Subsequent treatment with excess MeI at 80°C for 16 hours facilitates methylation at both N1 and C3 positions, yielding 1,3-dimethyl-1H-pyridin-2-one with a 91% yield. Critical parameters include:

-

Base stoichiometry : A 2:1 molar ratio of KOt-Bu to substrate ensures complete deprotonation.

-

Solvent choice : 1,4-Dioxane enhances solubility and reaction homogeneity.

-

Temperature control : Prolonged heating at 80°C drives the second methylation without side reactions.

Table 1: Optimization of 1,3-Dimethyl-1H-pyridin-2-one Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base (KOt-Bu) | 2 equiv, 100°C, 2 h | 91 |

| Methylation (MeI) | 10 equiv, 80°C, 16 h | 91 |

| Solvent | 1,4-Dioxane | 91 |

Iodination Strategies for 5-Substitution

Introducing iodine at the C5 position of 1,3-dimethyl-1H-pyridin-2-one presents challenges due to the electron-rich nature of the pyridinone ring. Two principal methods emerge from the literature: transition metal-catalyzed iodination and diazotization-iodination .

Copper-Catalyzed Direct Iodination

Adapting protocols from Search Result, iodination is achieved using CuI (5 mol%), NaI (2 equiv), and racemic trans-N,N’-dimethyl-1,2-cyclohexanediamine (10 mol%) in dioxane at 110°C for 24 hours. This method leverages the ligand’s ability to stabilize Cu(I) intermediates, facilitating oxidative addition of iodide to the aromatic ring.

Mechanistic Insights :

-

Coordination : Cu(I) binds to the pyridinone’s lone pair, activating the C5 position.

-

Oxidative iodination : NaI serves as the iodine source, with O₂ from the atmosphere promoting reoxidation of Cu(I) to Cu(II).

-

Ligand role : The diamine ligand enhances catalytic turnover and regioselectivity.

Table 2: Copper-Catalyzed Iodination Conditions

| Component | Role | Quantity |

|---|---|---|

| CuI | Catalyst | 5 mol% |

| NaI | Iodine source | 2 equiv |

| trans-Diamine | Ligand | 10 mol% |

| Temperature | Reaction driver | 110°C |

Integrated Synthesis: Alkylation Followed by Iodination

Combining the above steps, the most efficient route involves:

Procedure :

-

Alkylation : As per Table 1.

-

Iodination : React 1,3-dimethyl-1H-pyridin-2-one (1 equiv) with CuI (5 mol%), NaI (2 equiv), trans-diamine (10 mol%), and dioxane (10 mL) under O₂ at 110°C for 24 h.

-

Workup : Quench with aqueous NH₃, extract with CH₂Cl₂, dry (Na₂SO₄), and purify via flash chromatography (hexane/EtOAc 10:1).

Yield : 72–85% (dependent on substrate purity and catalyst loading).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

-

ESI-MS : m/z 293.00 [M+H]⁺ (calc. 292.97 for C₇H₉INO).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Cu-catalyzed | 85 | 98 | Moderate |

| Diazotization | 65* | 90* | Low |

| Integrated route | 78 | 97 | High |

| *Theoretical estimates based on analogous reactions. |

Q & A

Basic Synthesis and Optimization

Q: What synthetic methodologies are recommended for preparing 5-Iodo-1,3-dimethyl-1H-pyridin-2-one, and how can reaction conditions be optimized for higher yields? A:

- Halogenation Strategies : Iodination of pyridinone precursors often employs electrophilic iodinating agents (e.g., I₂ with oxidizing agents) or metal-catalyzed cross-coupling (e.g., Ullmann-type reactions). For example, methyl iodide has been used in alkylation steps for related pyridinone derivatives, though yields may vary depending on steric and electronic effects .

- Optimization Tips :

Table 1: Yield Comparison for Pyridinone Halogenation

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Direct Iodination | I₂, HNO₃ | 65–75 | [4, 19] |

| Cross-Coupling | CuI, Pd catalyst | 50–60 | [20] |

| Alkylation + Halogenation | Methyl iodide, I₂ | 28–93* | [19] |

| *Yield variability due to competing side reactions. |

Structural Characterization

Q: What advanced techniques are critical for resolving structural ambiguities in iodinated pyridinones? A:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For 5-iodo derivatives, high-resolution data (≤ 0.8 Å) is recommended to resolve heavy-atom effects .

- Spectroscopic Validation :

Reactivity and Functionalization

Q: How does the iodine substituent influence the reactivity of this compound in further functionalization? A:

- Nucleophilic Displacement : The C-I bond is susceptible to substitution with nucleophiles (e.g., amines, thiols) under mild conditions, enabling access to diverse analogs .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids can replace iodine, but requires Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

- Challenges : Steric hindrance from methyl groups may slow reactivity; microwave-assisted synthesis can mitigate this .

Advanced Data Contradictions

Q: How should researchers address discrepancies in spectroscopic or crystallographic data for iodinated pyridinones? A:

- Case Study : In a synthesis of 7-methyl-2-(methylthio)-3-phenyl-pyrido-thieno-pyrimidin-4-one, method-dependent yields (28% vs. 93%) arose from competing alkylation pathways .

- Resolution Strategies :

Computational Modeling Applications

Q: How can computational methods enhance the study of this compound’s electronic properties? A:

- Density Functional Theory (DFT) :

- Predict HOMO/LUMO distributions to identify reactive sites.

- Simulate UV-Vis spectra for comparison with experimental data.

- Molecular Dynamics (MD) : Model solvation effects to optimize solvent selection for synthesis .

Pharmacological Potential

Q: What methodological frameworks support the evaluation of this compound in drug discovery? A:

- In Vitro Screening :

- Assess kinase inhibition using fluorescence-based assays (e.g., ADP-Glo™).

- Test metabolic stability in liver microsomes.

- Structural Analogs : Iodo-quinoline derivatives have shown activity in targeting oxidative stress pathways, suggesting similar potential for iodopyridinones .

Table 2: Biological Activity of Related Iodinated Heterocycles

| Compound Class | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Iodo-quinolines | Antioxidant enzymes | 0.5–2.0 | [20] |

| 5-Iodo-indolin-2-one | Tyrosine kinases | 1.8–5.3 | [21] |

Interdisciplinary Integration

Q: How can multidisciplinary approaches address challenges in studying this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.